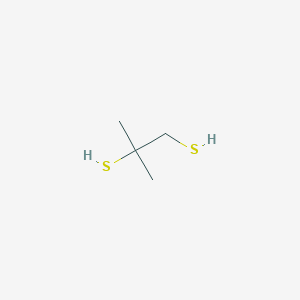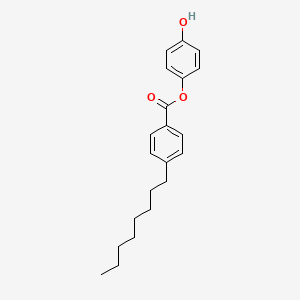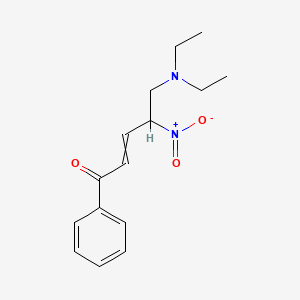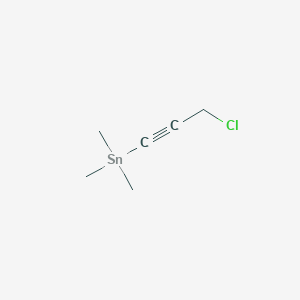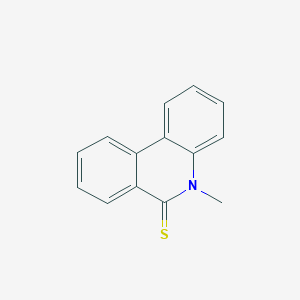
5-Methylphenanthridine-6(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylphenanthridine-6(5H)-thione is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by a sulfur atom replacing the oxygen atom in the phenanthridine-6-one structure, resulting in a thione derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylphenanthridine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methylphenanthridine-6-one with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thiocarbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylphenanthridine-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenanthridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methylphenanthridine-6(5H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 5-Methylphenanthridine-6(5H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylphenanthridine-6-one: The oxygen analog of 5-Methylphenanthridine-6(5H)-thione, differing by the presence of a carbonyl group instead of a thiocarbonyl group.
Phenanthridine-6(5H)-thione: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Methylphenanthridine: Lacks the thione group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
69209-30-9 |
|---|---|
Molekularformel |
C14H11NS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
5-methylphenanthridine-6-thione |
InChI |
InChI=1S/C14H11NS/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
LPXKHRKKOPKJBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


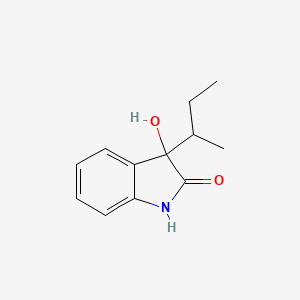
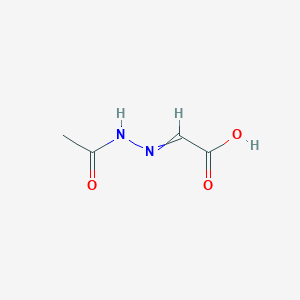
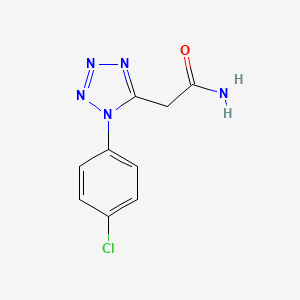

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
